molecular formula C20H16N4OS2 B12143211 N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12143211
M. Wt: 392.5 g/mol
InChI Key: QQCHDWVHPVWWKQ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylamino group at the 5-position and a naphthalen-1-yl acetamide moiety via a sulfanyl linker. This structure combines aromatic and heterocyclic components, which are often associated with diverse biological activities, including antiviral and anticancer properties.

Properties

Molecular Formula

C20H16N4OS2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H16N4OS2/c25-18(22-17-12-6-8-14-7-4-5-11-16(14)17)13-26-20-24-23-19(27-20)21-15-9-2-1-3-10-15/h1-12H,13H2,(H,21,23)(H,22,25)

InChI Key

QQCHDWVHPVWWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with appropriate aldehydes or ketones to form the thiadiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Biological Activity

N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thiadiazole derivative via an acetamide group. Its molecular formula is C_{16}H_{14N_4S with a molecular weight of 298.37 g/mol. The presence of the thiadiazole ring is critical as it contributes to the compound's biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study evaluating various thiadiazole compounds, including derivatives similar to this compound, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTest OrganismInhibition Rate (%)Concentration (μg/mL)
51mXanthomonas oryzae pv. oryzicola30%100
51mXanthomonas oryzae pv. oryzae56%100

These results suggest that compounds containing the thiadiazole structure can be effective against common agricultural pathogens .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. A series of synthesized compounds showed promising results in inhibiting cancer cell lines, particularly breast cancer cells. For example:

CompoundCell LineIC50 (μM)
74aMDA-MB-2313.3
74bHEK293T42.67

These findings indicate that certain derivatives possess higher inhibitory activities than standard treatments like cisplatin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that thiadiazole compounds exhibit antioxidant activities, which can contribute to their protective effects against oxidative stress in cells.

Study on Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial properties against various bacterial strains. The study concluded that compounds with naphthalene and phenylamino substituents demonstrated enhanced activity compared to others without these groups .

Evaluation of Anticancer Potential

Another research effort focused on the anticancer efficacy of thiadiazole derivatives against breast cancer cell lines. The findings indicated that specific substitutions on the thiadiazole ring significantly affected the cytotoxicity profiles, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Key Observations :

  • Dual thiadiazole cores (e.g., compound 4y) improve anticancer activity but may reduce solubility due to increased hydrophobicity .
  • Electron-withdrawing groups (e.g., trifluorophenyl) can alter metabolic stability and bioavailability .

Antiviral Activity

  • Compound 89 (): Exhibits anti-HIV-1 activity (EC50: 0.96 µg/mL) via inhibition of viral cytopathic effects in MT-4 cells. The naphthalen-2-yloxy group and methylene linker likely contribute to target engagement .

Anticancer Activity

  • Compound 4y (): Demonstrates potent cytotoxicity against MCF-7 (IC50: 0.084 mmol L⁻¹) and A549 (IC50: 0.034 mmol L⁻¹) cells, surpassing cisplatin. The p-tolylamino group enhances aromatase inhibition, critical in estrogen-dependent cancers .
  • Sulfonamide Derivatives (): High electrophilicity (29.597 eV) correlates with reactivity toward nucleophilic residues in cancer targets, suggesting similar mechanisms for thiadiazole-based compounds .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Compound 5e (): Melting point 132–134°C; chlorobenzyl and isopropyl groups increase crystallinity .
  • Compound 6a (): IR peaks at 3262 cm⁻¹ (–NH) and 1671 cm⁻¹ (C=O) confirm acetamide and triazole functionalities .

Molecular Weight and Reactivity

  • Target Compound : Estimated molecular weight ~425–450 g/mol (based on analogues).
  • Compound 9a (): Molecular weight 495.63 g/mol; methoxy and phenoxy groups increase polarity .

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